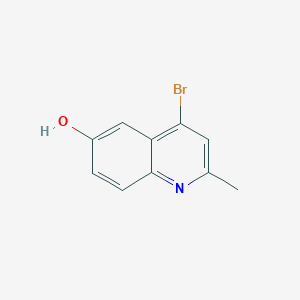

4-Bromo-2-methyl-quinolin-6-ol

Description

Significance of Quinoline (B57606) Derivatives in Advanced Chemical Research

Quinoline derivatives are recognized as privileged heterocyclic structures in medicinal chemistry due to their extensive biological activities. researchgate.netnih.gov This family of compounds is central to the development of pharmaceuticals with a broad spectrum of therapeutic applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory agents. researchgate.netnih.govorientjchem.orgrsc.org The quinoline core is a key feature in well-known drugs such as the antimalarials quinine (B1679958) and chloroquine, as well as various fluoroquinolone antibacterials. nih.govrsc.org

Beyond medicine, quinoline derivatives are integral to material science. They are utilized in the creation of dyes, catalysts, and functional materials with specific electronic and optical properties. researchgate.netrroij.com Their unique chromogenic and fluorescent characteristics make them suitable for applications in organic light-emitting diodes (OLEDs) and as chemical sensors. ijcce.ac.ir The versatility of the quinoline scaffold allows for the synthesis of a vast array of compounds, driving continuous innovation in both pharmaceutical and industrial chemistry. mdpi.comresearchgate.netresearchgate.net

Rationale for Investigating the 4-Bromo-2-methyl-quinolin-6-ol Molecular Scaffold

The specific molecular scaffold of this compound presents a unique combination of functional groups that makes it a compound of significant interest for chemical synthesis and development. The rationale for its investigation can be broken down by its key structural features:

The Quinoline Core : As a derivative of quinoline, it possesses the inherent potential for biological activity and serves as a foundational structure for more complex molecules. nih.govorientjchem.org

The 4-Bromo Group : The bromine atom at the C4 position is a crucial functional handle. Halogenated quinolines are of particular interest because the halogen can be vital to the compound's bioactivity and provides a strategic site for further molecular elaboration through reactions like cross-coupling, allowing for the synthesis of more complex derivatives. nih.gov

The 6-Hydroxy (Quinolinol) Group : The hydroxyl group at the C6 position classifies the molecule as a quinolinol. This functional group is a known pharmacophore and a key site for forming metal chelates. researchgate.netnih.gov It can also serve as a point for further functionalization, such as etherification, to modify the compound's properties. For instance, the hydroxyl group of the related 4-chloro-2-methylquinolin-6-ol (B5718088) has been used as an attachment point for linkers in the development of novel therapeutic agents. rsc.org

This specific arrangement of substituents makes this compound a valuable intermediate in synthetic chemistry, providing multiple pathways for creating diverse and complex molecular architectures for various research applications. nih.govrsc.org

Overview of Research Scope and Methodologies Applied to Quinolinol Chemistry

The study of quinolinol chemistry encompasses a wide range of research activities, primarily centered on synthesis and characterization.

Synthesis: The construction of the quinoline and quinolinol skeleton is achieved through several classic and modern synthetic reactions. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain fundamental for creating the core ring system. rsc.orgresearchgate.net The Knorr quinoline synthesis, which involves the reaction of β-keto esters with anilines, is a common method for producing quinolin-2-ol derivatives. researchgate.net More recent advancements include the use of multicomponent reactions (MCRs) which allow for the construction of complex quinoline structures in a single step, and transition-metal-catalyzed reactions, such as C-H bond functionalization, which offer highly selective and efficient routes to diverse derivatives. researchgate.netnih.gov The Vilsmeier-Haack reaction is another method employed for the formylation of certain quinoline precursors. ekb.eg

Characterization: Once synthesized, the structural confirmation of quinolinol derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise arrangement of atoms and functional groups. rroij.comijcce.ac.irresearchgate.net Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. ekb.egderpharmachemica.com Infrared (IR) spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. rroij.comorientjchem.org For crystalline compounds, X-ray diffraction analysis provides definitive information on the three-dimensional molecular structure. ijcce.ac.ir Chromatographic techniques, particularly thin-layer chromatography (TLC) and column chromatography, are routinely used for monitoring reaction progress and for the purification of the final products. rroij.comderpharmachemica.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-bromo-2-methylquinolin-6-ol |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3 |

InChI Key |

QUWKPIHEQDJOIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Methyl Quinolin 6 Ol

Retrosynthetic Analysis of the 4-Bromo-2-methyl-quinolin-6-ol Scaffold

Retrosynthetic analysis, or the process of conceptually breaking down a target molecule into simpler, commercially available starting materials, provides a roadmap for its synthesis. usc.edu.aubiu.ac.ilwikipedia.org For this compound (I), the primary disconnections focus on the formation of the quinoline (B57606) core and the introduction of the bromo, methyl, and hydroxyl groups.

A key strategic consideration is the timing and method of introducing the bromine atom at the C4 position. Direct electrophilic bromination of the 2-methyl-quinolin-6-ol precursor is highly unlikely to be regioselective for the C4 position. The powerful electron-donating hydroxyl group at C6 would activate the benzene (B151609) ring, directing electrophiles primarily to the C5 and C7 positions. Therefore, a more robust strategy involves constructing the quinoline ring with the bromine atom already incorporated or using a reaction that specifically places a substituent at C4 that can be converted to a bromide.

The most logical retrosynthetic approach (Scheme 1) involves a primary disconnection of the C4-Br bond, not by direct bromination, but by recognizing that a 4-hydroxyquinoline (B1666331) can be converted to a 4-bromoquinoline. This leads to the key intermediate, 2-methyl-4,6-dihydroxyquinoline (II) . This intermediate simplifies the problem to the formation of a 4-hydroxy-6-hydroxy-2-methylquinoline core.

Intermediate II can be disconnected via the Conrad-Limpach or Knorr synthesis pathways. Applying a Conrad-Limpach disconnection breaks the N1-C2 and C3-C4 bonds of the pyridine (B92270) ring. This reveals two plausible starting materials: p-aminophenol (III ) and a β-ketoester, such as ethyl acetoacetate (IV ). This approach is highly convergent, constructing the core and installing the C2-methyl and C4-hydroxyl groups in a single cyclization step from readily available precursors.

Scheme 1: Retrosynthetic Analysis of this compound

Classical and Modern Approaches to Quinoline Core Synthesis

The construction of the quinoline nucleus is a well-established field with a rich history of named reactions, complemented by modern catalytic methods that offer alternative pathways with enhanced efficiency and scope.

Historical Perspectives and Foundational Cyclization Reactions

Several classical methods provide the foundation for quinoline synthesis, each employing different starting materials and reaction conditions to generate the bicyclic scaffold. researchgate.net

Knorr Quinoline Synthesis: This reaction typically involves the condensation of a β-ketoanilide to form a 2-hydroxyquinoline under strong acid conditions. tandfonline.comnih.govresearchgate.net While adaptable, for the synthesis of intermediate II , it would require the pre-formation of the anilide from p-aminophenol and ethyl acetoacetate, followed by acid-catalyzed cyclization. The conditions must be carefully controlled to prevent side reactions involving the phenolic hydroxyl group.

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an active methylene group (e.g., a ketone). jptcp.comwikipedia.orgalfa-chemistry.comresearchgate.netjk-sci.com To construct the 2-methyl-6-hydroxyquinoline core, one would require 2-amino-5-hydroxyacetophenone and a two-carbon component. The use of acetone (B3395972), for instance, would provide the C2-methyl group. nih.gov However, the required substituted aminoketone is not as readily available as p-aminophenol.

Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed cyclization of a β-aminoenone, which is formed from the condensation of an arylamine with a β-diketone. organic-chemistry.orgacs.orgatamanchemicals.com For the target scaffold, reacting p-aminophenol with acetylacetone (B45752) (a β-diketone) under acidic conditions would be a direct route to a 2,4-dimethyl-6-hydroxyquinoline, which differs from the desired intermediate II .

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.orgresearchgate.netnih.gov The reaction of p-aminophenol with crotonaldehyde (which can be formed in situ from acetaldehyde) is a classical approach to generating 2-methyl-6-hydroxyquinoline. researchgate.net This provides the core structure but would necessitate a subsequent oxidation step to install the C4-hydroxyl group, making it a less direct route to intermediate II compared to the Conrad-Limpach approach.

The table below summarizes the applicability of these classical reactions for the synthesis of the 2-methyl-6-hydroxyquinoline core.

| Reaction | Starting Materials for 2-methyl-6-hydroxyquinoline core | Applicability & Notes |

| Knorr Synthesis | p-aminophenol + Ethyl acetoacetate | Forms a 2-hydroxyquinoline. Requires two steps: anilide formation and cyclization. |

| Friedländer Synthesis | 2-amino-5-hydroxyacetophenone + Acetone | Direct but requires a less common starting material. |

| Combes Synthesis | p-aminophenol + Acetylacetone | Yields a 2,4-dimethyl derivative, not the desired 4-hydroxy. |

| Doebner-von Miller | p-aminophenol + Crotonaldehyde | Forms 2-methyl-6-hydroxyquinoline directly, but requires subsequent C4-oxidation. |

| Conrad-Limpach | p-aminophenol + Ethyl acetoacetate | Directly forms the key 4-hydroxy-6-hydroxy-2-methylquinoline intermediate (II ). |

Contemporary Synthetic Strategies for Substituted Quinolines

Modern organic synthesis has introduced powerful transition-metal-catalyzed methods for constructing quinoline rings, often through C-H bond activation or oxidative annulation pathways. These reactions can offer high efficiency and regioselectivity under milder conditions than many classical methods.

C-H Bond Activation and Oxidative Annulation: Catalysts based on rhodium (Rh) and ruthenium (Ru) have been extensively used to synthesize quinolines. biu.ac.ilwikipedia.orgresearchgate.netresearchgate.netjptcp.comresearchgate.netacs.org For example, rhodium-catalyzed C-H activation of anilines followed by coupling with alkynes can lead to substituted quinolines. jptcp.com Similarly, ruthenium catalysts can mediate the coupling of anilines with aldehydes and other partners to form the quinoline core. organic-chemistry.org While powerful, achieving the specific 4-bromo-2-methyl-6-hydroxy substitution pattern would require carefully chosen substrates and might face challenges with regioselectivity, especially given the multiple functional groups present.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for C-C and C-N bond formation. Wacker-type oxidative cyclization of o-allylanilines, for instance, is a known method for producing 2-methylquinolines. organic-chemistry.org However, applying this to the target molecule would necessitate a multi-step preparation of a suitably substituted o-allylaniline.

These contemporary methods offer exciting possibilities but often require more complex starting materials or catalyst systems compared to the directness of a classical approach like the Conrad-Limpach synthesis for this specific target molecule.

Specific Synthetic Pathways for Introducing Substituents onto the Quinoline Ring

Methodologies for Bromination at Position 4 of the Quinoline System

As established in the retrosynthetic analysis, direct bromination of a pre-formed 6-hydroxyquinoline (B46185) ring is not a viable strategy for achieving C4-substitution. The presence of the activating hydroxyl group on the carbocyclic ring directs electrophilic attack to the 5- and 7-positions. usc.edu.auwikipedia.org

The most effective and widely used method for introducing a bromine atom at the C4 position is through the conversion of a 4-hydroxyquinoline (a quinolin-4-one tautomer). The hydroxyl group at C4 can be converted into a good leaving group, which is then displaced by a bromide ion.

Common reagents for this transformation include:

Phosphorus tribromide (PBr₃) iipseries.org

Phosphorus oxybromide (POBr₃)

Hydrobromic acid (HBr) organic-chemistry.org

The reaction typically involves heating the 4-hydroxyquinoline intermediate, such as 2-methyl-4,6-dihydroxyquinoline (II) , with the brominating agent, often in a high-boiling solvent or neat. This converts the 4-hydroxyl group into a 4-bromo substituent, yielding the target molecule. It is crucial that the phenolic hydroxyl at C6 remains intact during this process, which is generally the case under these conditions.

Approaches for Methylation at Position 2 of the Quinoline System

The introduction of the methyl group at the C2 position is most efficiently accomplished during the construction of the quinoline core itself. biu.ac.ilresearchgate.net Several classical syntheses are particularly well-suited for this purpose.

Using β-Ketoesters: In the Conrad-Limpach and Knorr syntheses, the use of ethyl acetoacetate (IV ) directly provides the C2-methyl group. The acetyl methyl group of the ketoester becomes the C2-methyl group of the resulting quinoline. tandfonline.com

Using α,β-Unsaturated Aldehydes/Ketones: The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds. The reaction of an aniline (B41778) with crotonaldehyde (CH₃CH=CHCHO) is a classic route to 2-methylquinolines. wikipedia.orgresearchgate.netnih.gov

Using Ketones with α-Methylene Groups: The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Using acetone (CH₃COCH₃) as the reaction partner provides the necessary atoms to form the pyridine ring, with one of acetone's methyl groups becoming the C2-substituent. nih.govwikipedia.orgalfa-chemistry.com

The table below details how different reaction partners in classical syntheses lead to the C2-methyl group.

| Synthetic Method | Reaction Partner for Aniline | Resulting C2-Substituent |

| Conrad-Limpach/Knorr | Ethyl acetoacetate | Methyl |

| Doebner-von Miller | Crotonaldehyde | Methyl |

| Friedländer | Acetone | Methyl |

Given the retrosynthetic plan, employing ethyl acetoacetate in a Conrad-Limpach reaction with p-aminophenol is the most convergent and logical pathway, as it simultaneously establishes the 2-methyl and 4-hydroxy functionalities required for the key intermediate II .

Strategies for Hydroxylation at Position 6 of the Quinoline System

Introducing a hydroxyl group at the C-6 position of the quinoline nucleus is a key step in synthesizing the target compound. Several methods exist for creating 6-hydroxyquinolines, often starting with precursors that already contain an oxygen functionality on the benzene ring.

One common precursor is p-anisidine (B42471) (4-methoxyaniline), where the methoxy group can later be cleaved to reveal the hydroxyl group. For instance, intramolecular Friedel-Crafts reactions using p-anisidine and cinnamoyl chloride can be employed to construct the quinolinone system, which can then be further modified. google.com Another approach involves the improved Skraup reaction, a classic method for quinoline synthesis. A modified, microwave-assisted Skraup reaction using glycerol (B35011) and 4-hydroxyaniline (p-aminophenol) has been developed, offering a greener route to 6-hydroxyquinoline. researchgate.net

Palladium-catalyzed reactions also offer a modern approach to hydroxylation. Although direct C-H hydroxylation at the C-6 position is challenging, methods have been developed for related systems. For example, Pd-catalyzed hydroxylation has been used to synthesize 6-hydroxyquinolin-4(1H)-one. researchgate.net While not a direct route to 6-hydroxyquinoline itself, it demonstrates the potential of transition-metal catalysis in functionalizing the quinoline core with hydroxyl groups.

Another strategy involves dearomatization of the quinoline ring to facilitate regioselective functionalization. For instance, a meta-selective hydroxylation of quinolines has been reported, proceeding through an oxazino-quinoline intermediate that undergoes regioselective hydroxylation with an electrophilic peroxide. researchgate.net

The table below summarizes some precursor-based strategies for obtaining 6-hydroxyquinoline derivatives.

| Starting Material | Reagents/Reaction Type | Product | Reference |

| 4-tert-butoxyaniline | trans-β-arylmethyl acrylate, DBU/DBN catalysis | 6-hydroxy-2(1H)-quinolinone | google.com |

| p-anisidine | Cinnamoyl chloride, AlCl₃ (Friedel-Crafts) | 6-methoxy-2(1H)-quinolinone | google.com |

| Glycerol, 4-hydroxyaniline | Microwave-assisted modified Skraup reaction | 6-hydroxyquinoline | researchgate.net |

One-Pot and Multi-Component Reaction Sequences for Quinoline Derivatives

One-pot and multi-component reactions (MCRs) are highly efficient strategies in organic synthesis that allow for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org These methods are advantageous as they reduce waste, save time, and often increase yields by avoiding the isolation of intermediates. rsc.org

Several classic named reactions for quinoline synthesis, such as the Doebner-von Miller, Friedländer, and Pfitzinger reactions, can be adapted into one-pot or MCR formats. rsc.orgnih.gov For example, the Doebner reaction combines an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.gov A modified Friedländer synthesis can be performed as a one-pot reaction by generating the required ortho-amino aromatic ketone in situ from isoxazoles using ammonium (B1175870) formate (B1220265) and a Palladium-on-carbon (Pd/C) catalyst. researchgate.net

Modern MCRs often employ catalysts to facilitate the cascade of reactions. Zinc(II)/Copper(I) catalyzed three-component reactions of anilines, alkynes, and aldehydes have been reported to produce quinolines via sp² C-H activation. nih.gov These reactions showcase high atom economy and allow for significant structural diversity in the final products. rsc.org The use of deep eutectic solvents (DESs) has also been explored in Friedländer annulation reactions, where the solvent can act as both the reaction medium and the catalyst. researchgate.net

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Acid-catalyzed | Quinoline-4-carboxylic acids |

| Friedländer Annulation | 2-aminobenzophenone, Ketones | Deep Eutectic Solvents (DESs) | Polysubstituted quinolines |

| Cascade Cyclization | Aniline, Alkynes, Aldehydes | Zn(II)/Cu(I) | Polysubstituted quinolines |

| Povarov Reaction | Anilines, Aldehydes, Alkenes | Lewis or Brønsted acid | Tetrahydroquinolines (can be oxidized to quinolines) |

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted quinolines like this compound. The substitution pattern is often determined during the initial ring-forming reaction. In classic syntheses like the Friedländer and Doebner-von Miller reactions, the use of unsymmetrical ketones can lead to mixtures of regioisomers. rsc.orgresearchgate.net

For the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone), regioselectivity is a known issue. rsc.orgresearchgate.net The reaction can proceed through two different enamine intermediates, leading to competition between condensation at the α and α' positions of the ketone. researchgate.net However, by carefully choosing the catalyst and reaction conditions, high regioselectivity can sometimes be achieved. researchgate.net

In the Skraup-Doebner-Von Miller synthesis, the reaction of anilines with α,β-unsaturated carbonyl compounds typically proceeds via a 1,4-addition, leading to a specific substitution pattern. acs.org However, researchers have found that by modifying the substrate and reaction conditions, a reversal of the standard regiochemistry can be achieved. For example, condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid (TFA) leads to 4-aryl-2-carboxyquinolines, a reversal of the typical outcome. acs.orgresearchgate.net This demonstrates that regioselectivity can be controlled by tuning the electronic properties of the reactants and the reaction mechanism (1,2-addition vs. 1,4-addition). acs.org

Stereoselectivity is generally not a primary concern in the synthesis of the aromatic core of this compound, as the final molecule is achiral. Stereoselectivity becomes relevant when chiral centers are present or introduced, for instance, in the synthesis of tetrahydroquinoline derivatives or when a chiral substituent is attached to the quinoline ring. Asymmetric organocatalysis has been successfully used to synthesize complex polycyclic quinoline derivatives with high enantio- and diastereoselectivity, but this applies to saturated or partially saturated ring systems rather than the fully aromatic target molecule.

Catalytic Systems Utilized in the Synthesis of Functionalized Quinolines

Catalysis is central to modern methods for synthesizing and functionalizing quinolines, offering milder reaction conditions, higher efficiency, and greater selectivity compared to classical methods. mdpi.comnih.gov

Transition metals such as palladium (Pd), copper (Cu), rhodium (Rh), iron (Fe), and cobalt (Co) are extensively used in quinoline synthesis. nih.govmdpi.com These catalysts are effective in a wide range of reactions, including cross-coupling, C-H activation/functionalization, and cyclization reactions. mdpi.comnih.gov

Palladium (Pd): Palladium catalysts are widely used for C-H functionalization, allowing for the direct introduction of aryl, alkyl, and other groups onto the quinoline ring. mdpi.comnih.gov For example, Pd(OAc)₂ can catalyze the C-2 arylation of quinoline N-oxides. nih.gov

Copper (Cu): Copper catalysts are valuable for their role in various quinoline syntheses, including aerobic oxidative cyclizations and amination reactions. nih.govnih.gov Cu(OAc)₂ has been shown to be effective in the C-2 amination of quinoline N-oxides. nih.gov

Rhodium (Rh): Rhodium catalysts are particularly useful for the C-H alkylation and arylation of quinolines. mdpi.com

Iron (Fe): As an earth-abundant and less toxic metal, iron is an attractive catalyst for green chemistry applications. Iron-catalyzed reactions, such as visible-light-driven hydroxyalkylations, have been developed for functionalizing quinolines. mdpi.com

The table below provides examples of transition metal-catalyzed reactions for quinoline functionalization.

| Metal Catalyst | Reaction Type | Position Functionalized | Reference |

| Pd(OAc)₂ | C-H Arylation | C-2 (on N-oxide) | nih.gov |

| Cu(OAc)₂ | C-H Amination | C-2 (on N-oxide) | nih.gov |

| Rhodium Complex | C-H Alkylation | C-2 | mdpi.com |

| Fe(phen)Cl₃·H₂O | Decarboxylative Hydroxyalkylation | C-4 | mdpi.com |

In recent years, there has been a significant shift towards developing metal-free and organocatalytic methods for quinoline synthesis to avoid the cost and toxicity associated with transition metals. nih.gov These approaches often rely on the use of iodine, Brønsted or Lewis acids, or radical initiators. nih.govwikipedia.org

Iodine, for example, can catalyze the reaction between anilines and α,β-unsaturated carbonyl compounds. wikipedia.org Metal-free protocols have also been developed that utilize oxidants like oxygen under catalyst-free conditions. nih.gov An efficient transition-metal-free approach for synthesizing 4-arylquinolines uses potassium persulfate (K₂S₂O₈) and dimethyl sulfoxide (DMSO), where DMSO serves as a carbon source. nih.gov Radical-promoted cyclizations provide another alternative pathway to quinoline derivatives. nih.gov

Sustainable and Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact. organic-chemistry.org Key strategies include the use of greener solvents, alternative energy sources, and recyclable catalysts.

Green Solvents: Water and ethanol are commonly used as environmentally benign solvents. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, further minimizing waste. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction times and improve yields in classic syntheses like the Skraup reaction, often leading to more energy-efficient processes. researchgate.netnih.gov Visible-light-mediated reactions using photocatalysts also represent a green approach, utilizing light as a renewable energy source. mdpi.comorganic-chemistry.org

Recyclable Catalysts: The development of heterogeneous catalysts, such as nanocatalysts and metal-organic frameworks (MOFs), is a major focus in green quinoline synthesis. nih.govrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, making the process more economical and sustainable. For example, the copper-based MOF, CuBTC, has been shown to be a highly active and reusable catalyst for the Friedländer synthesis under solvent-free conditions. rsc.org

Chemical Reactivity and Transformations of 4 Bromo 2 Methyl Quinolin 6 Ol

General Reactivity Profile of the 4-Bromo-2-methyl-quinolin-6-ol Core

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups and the inherent electronic properties of the quinoline (B57606) scaffold. The quinoline ring system is an electron-deficient heterocycle, which influences the reactivity of its substituents. The molecule possesses three primary sites for chemical transformation: the bromine atom at the C4 position, the methyl group at the C2 position, and the hydroxyl group at the C6 position on the carbocyclic ring.

The bromine atom at position 4 is situated on the electron-poor pyridine (B92270) ring of the quinoline system. This electronic environment makes the C4 carbon susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution reactions. Furthermore, the carbon-bromine bond serves as a classic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The methyl group at position 2 is activated by the adjacent nitrogen atom in the heterocyclic ring. The protons of this methyl group are acidic and can be abstracted by a strong base, generating a carbanionic intermediate that can react with various electrophiles. This allows for a range of side-chain functionalization reactions. mdpi.comtandfonline.com Additionally, the 2-methyl group can undergo oxidative transformations. youtube.comacs.org

The hydroxyl group at position 6 is a phenolic hydroxyl group on the benzene (B151609) portion of the quinoline core. As an electron-donating group, it increases the electron density of the carbocyclic ring, influencing its susceptibility to electrophilic aromatic substitution, although this is less common compared to reactions at the other sites. The hydroxyl group itself can also undergo reactions typical of phenols, such as etherification or esterification.

Reactions Involving the Bromine Atom at Position 4

The bromine atom at the C4 position is a versatile functional group that enables some of the most important transformations of the this compound scaffold. Its ability to act as a leaving group in substitution reactions and as a partner in metal-catalyzed couplings makes it a key site for molecular diversification.

The C4 position of the quinoline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the aromatic ring system. masterorganicchemistry.comyoutube.com Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product. masterorganicchemistry.com This pathway is particularly favorable for haloquinolines. researchgate.netacs.org The presence of electron-withdrawing groups on the ring can further accelerate this reaction. masterorganicchemistry.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the C4 bromine, providing access to a wide range of 4-substituted quinoline derivatives. For instance, reactions with various primary and secondary amines can be used to synthesize 4-aminoquinoline (B48711) derivatives, a scaffold of significant interest. sci-hub.senih.gov

| Nucleophile (Nu-H) | Reagent Example | Product | Plausible Conditions |

| Amine | N,N-Dimethylethylenediamine | 4-((2-(Dimethylamino)ethyl)amino)-2-methyl-quinolin-6-ol | tert-Butanol, 80 °C nih.gov |

| Alcohol | Sodium Methoxide | 4-Methoxy-2-methyl-quinolin-6-ol | Methanol, Heat |

| Thiol | Sodium Thiophenoxide | 2-Methyl-4-(phenylthio)quinolin-6-ol | DMF, Heat |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C4-bromo substituent makes this compound an excellent substrate for these transformations. researchgate.net These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: The Suzuki reaction couples the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is widely used to form new aryl-aryl or aryl-vinyl bonds. The reaction tolerates a wide variety of functional groups and reaction conditions are generally mild. mdpi.com For example, coupling this compound with various arylboronic acids would yield 4-aryl-2-methyl-quinolin-6-ol derivatives. mdpi.comresearchgate.net

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Methyl-4-phenyl-quinolin-6-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-(4-Methoxyphenyl)-2-methyl-quinolin-6-ol |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Methyl-4-(thiophen-2-yl)quinolin-6-ol |

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C4 position and a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. researchgate.net The reaction of this compound with terminal alkynes provides direct access to 4-alkynyl-2-methyl-quinolin-6-ol derivatives. The reactivity of bromoquinolines in Sonogashira couplings is well-established. nih.govlibretexts.org

| Alkyne | Catalyst / Co-catalyst | Base | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-Methyl-4-(phenylethynyl)quinolin-6-ol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 2-Methyl-4-((trimethylsilyl)ethynyl)quinolin-6-ol |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(2-Methyl-6-hydroxyquinolin-4-yl)prop-2-yn-1-ol |

Table 3: Examples of Sonogashira Coupling Reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoquinoline with an alkene to form a substituted alkene. drugfuture.com The reaction typically proceeds with the addition of the quinolinyl group to the less substituted carbon of the alkene double bond, followed by a β-hydride elimination step to regenerate the double bond in the product. organic-chemistry.orgyoutube.com This reaction provides a route to stilbene-like derivatives and other vinyl-substituted quinolines.

| Alkene | Catalyst | Base | Product (major isomer) |

| Styrene | Pd(OAc)₂ | Et₃N | (E)-2-Methyl-4-styrylquinolin-6-ol |

| n-Butyl acrylate | Pd(PPh₃)₄ | NaOAc | (E)-Butyl 3-(2-methyl-6-hydroxyquinolin-4-yl)acrylate |

| Ethylene | PdCl₂ | K₂CO₃ | 2-Methyl-4-vinylquinolin-6-ol |

Table 4: Potential Heck Coupling Reactions.

The carbon-bromine bond can be cleaved through reductive processes. Catalytic hydrogenation is a common method that can lead to two different outcomes depending on the catalyst and conditions. With certain catalysts, such as molybdenum sulfide (B99878) (MoS₂), hydrogenation can selectively reduce the heterocyclic ring to afford a bromo-tetrahydroquinoline. rsc.org Conversely, using standard noble metal catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source often leads to reductive cleavage of the C-Br bond, a process known as hydrodehalogenation. rsc.org This reaction replaces the bromine atom with a hydrogen atom, yielding 2-methyl-quinolin-6-ol. This transformation can be useful for removing the bromine atom after it has served its purpose as a directing group or synthetic handle.

Transformations of the Methyl Group at Position 2

The methyl group at the C2 position is not an inert substituent. Its proximity to the ring nitrogen makes its C-H bonds susceptible to a variety of chemical transformations, including oxidation and C-H functionalization. nih.gov

The 2-methyl group of a quinoline ring can be oxidized to various higher oxidation states. For instance, it can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid) using appropriate oxidizing agents. The oxidation of 2-methylquinoline (B7769805) to quinoline-2-carbaldehyde has been achieved in high yields. acs.org Further oxidation can produce the corresponding quinaldic acid derivative. youtube.com

Beyond oxidation, the activated C(sp³)–H bonds of the methyl group can be directly functionalized. nih.govnih.gov Transition-metal-catalyzed C-H activation provides a powerful strategy to form new carbon-carbon bonds. mdpi.com For example, the 2-methyl group can be alkylated using alcohols as alkylating agents in the presence of a suitable catalyst, providing a direct route to longer alkyl side chains at the C2 position. mdpi.com

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | I₂, TBHP, DMSO acs.org | 6-Hydroxy-2-methylquinoline-2-carbaldehyde |

| Oxidation to Carboxylic Acid | SeO₂ or KMnO₄ youtube.com | 6-Hydroxy-2-quinolinecarboxylic acid |

| C-H Alkylation | Benzyl alcohol, Ru/In dual catalysis mdpi.com | 4-(6-Hydroxy-2-phenethylquinolin-4-yl)phenol |

| Condensation | Benzaldehyde | (E)-2-(2-Styryl)quinolin-6-ol |

Table 5: Representative Transformations of the 2-Methyl Group.

Functionalization via Benzylic C-H Activation

The functionalization of methylquinolines through C-H activation is a significant area of research in synthetic chemistry, offering an atom-economical route to complex derivatives. researchgate.net The methyl group at the C-2 position of this compound is benzylic in nature, presenting a potential site for direct functionalization. Transition metal catalysis, particularly with rhodium, has been extensively explored for C-H activation in quinoline systems. researchgate.net

However, studies on various methylquinolines have shown that the site of C-H activation is highly dependent on the position of the methyl substituent and the catalyst system employed. nih.govacs.org Research using rhodium(I) complexes, for instance, has demonstrated that a methyl group at the 2-position tends to direct the C(sp²)–H bond activation to the 4-position of the quinoline ring, rather than activating the C(sp³)–H bonds of the methyl group itself. nih.govacs.org

Conversely, C(sp³)–H activation has been successfully achieved for other methylquinoline isomers, notably 8-methylquinolines, where the methyl group often participates in a cyclometalation process that directs functionalization. researchgate.netsemanticscholar.org Rhodium(III) catalysts have been effective in promoting the alkylation and acetoxylation of the 8-methyl group. semanticscholar.org These findings suggest that while direct benzylic C-H activation at the 2-methyl position is challenging due to competing ring activation, it remains a potential pathway under specific catalytic conditions. The development of catalyst systems with high selectivity for benzylic C(sp³)–H bonds over aromatic C(sp²)–H bonds is crucial for achieving this transformation.

| Catalyst System | Substrate Type | Observed Reactivity/Directing Effect | Reference |

|---|---|---|---|

| RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | 2-Methylquinoline | Directs C(sp²)–H activation to the C-4 position of the quinoline ring. | nih.gov |

| Rh(III) complexes | 8-Methylquinoline | Promotes C(sp³)–H alkylation and acetoxylation at the 8-methyl group. | semanticscholar.org |

| Palladium catalysts | 8-Methylquinoline | Catalyzes C(sp³)–H biarylation with diaryliodonium salts. | semanticscholar.org |

| Ruthenium(II) catalysts | 8-Methylquinoline | Achieves chemoselective C(sp³)–H monoarylation with arylboronic acids. | semanticscholar.org |

Chemical Modifications of the Hydroxyl Group at Position 6

The hydroxyl group at the C-6 position of the quinoline ring is phenolic and serves as a versatile handle for a variety of chemical modifications. These transformations are key to altering the molecule's physicochemical properties and for its incorporation into larger, more complex structures.

The phenolic hydroxyl group readily undergoes etherification and esterification. O-alkylation to form ethers can be achieved under standard Williamson ether synthesis conditions, involving deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. For example, methylation using a reagent like methyl iodide would yield 4-Bromo-6-methoxy-2-methylquinoline.

Esterification can be accomplished by reacting the hydroxyl group with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. These reactions convert the phenol (B47542) into the corresponding ester, which can modify the compound's electronic properties or act as a protecting group.

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Etherification (Williamson) | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 6-Alkoxy-4-bromo-2-methylquinoline |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) Base (Pyridine, Et₃N) | 4-Bromo-2-methyl-quinolin-6-yl ester |

The quinolin-6-ol scaffold can be used to construct more complex heterocyclic systems through condensation reactions. The presence of the electron-rich benzene ring activated by the hydroxyl group facilitates reactions such as the Pechmann condensation. In this reaction, the quinolinol could react with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (e.g., sulfuric acid) to form a new pyrone ring, resulting in a fused quinoline-coumarin architecture. Such reactions expand the structural diversity of derivatives obtainable from the parent molecule. The formation of these additional heterocyclic rings can significantly impact the molecule's biological and photophysical properties. nih.gov

The C-6 hydroxyl group is a prime site for the attachment of bifunctional linkers, enabling the conjugation of the quinoline moiety to other molecules, including peptides, proteins, or polymers. This strategy is central to the development of targeted therapeutics and molecular probes. The conjugation process typically involves a two-step approach:

Functionalization: The hydroxyl group is first reacted with a reagent that installs a linker containing a terminal reactive functional group. This is often achieved via an ether or ester linkage. For example, reacting the quinolinol with a molecule like 4-(bromomethyl)benzoic acid would attach a linker with a terminal carboxylic acid. Alternatively, reacting it with an ω-azido alkyl halide would install a bioorthogonal azide (B81097) handle.

Conjugation: The terminal group of the attached linker is then used for the conjugation step. A terminal azide or alkyne can undergo highly efficient "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. google.com A terminal carboxylic acid can be activated to form an amide bond with an amine-containing biomolecule.

This modular approach allows for the precise connection of the quinoline scaffold to a wide array of molecular entities for various applications in medicinal chemistry and materials science. digitellinc.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system exhibits dual reactivity. The benzene ring portion is generally susceptible to electrophilic attack, while the pyridine ring is electron-deficient and prone to nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution reactions on this compound are expected to occur on the carbocyclic (benzene) ring. masterorganicchemistry.com The hydroxyl group at C-6 is a powerful activating, ortho-, para-directing group, while the methyl group at C-2 is weakly activating. Therefore, the hydroxyl group will predominantly control the regioselectivity, directing incoming electrophiles to the C-5 and C-7 positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., with Br₂ in acetic acid). The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr). This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. libretexts.org The reaction mechanism is typically a two-step addition-elimination process. libretexts.org A nucleophile adds to the C-4 carbon, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org This pathway allows for the introduction of a wide range of nucleophiles at the C-4 position.

| Nucleophile | Reagent Example | Product at C-4 Position |

|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | 4-Amino derivative |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | 4-Alkoxy derivative |

| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | 4-Thioether derivative |

| Hydrazide | H₂N-NH₂ (Hydrazine) | 4-Hydrazinyl derivative |

Tautomeric Equilibrium Studies of Quinolin-6-ol Derivatives (e.g., Keto-Enol)

Quinolin-6-ol derivatives can exist in a tautomeric equilibrium between the phenolic (enol) form and a quinolin-6-one (keto) form. libretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. libretexts.org For this compound, the equilibrium would be between the -ol form and its corresponding 1,2-dihydro-quinolin-6-one tautomer.

The position of this equilibrium is influenced by several factors:

Aromaticity: The enol form contains a fully aromatic quinoline ring system, which confers significant stabilization energy. The keto form disrupts this aromaticity in the pyridine ring. Consequently, for most simple hydroxyquinolines, the enol form is overwhelmingly favored under neutral conditions. nih.gov

Solvent: The polarity and hydrogen-bonding capacity of the solvent can influence the relative stability of the tautomers. Polar, protic solvents may stabilize one form over the other through intermolecular hydrogen bonds. mdpi.comresearchgate.net

Substituents: Electron-donating or withdrawing groups on the ring can subtly alter the electron distribution and the relative energies of the tautomeric forms. mdpi.com

Intramolecular Hydrogen Bonding: In some derivatives, the keto form can be stabilized by the formation of strong intramolecular hydrogen bonds, shifting the equilibrium. libretexts.org

The study of tautomeric equilibria is often conducted using spectroscopic methods like NMR, where the presence of both forms can be detected if the rate of interconversion is slow on the NMR timescale. mdpi.com Computational chemistry is also used to calculate the relative Gibbs free energies of the different tautomers to predict their populations at equilibrium. researchgate.net

| Tautomeric Form | Structure Name | Key Features |

|---|---|---|

| Enol Form | This compound | Fully aromatic quinoline ring; phenolic -OH group. Generally the more stable form. |

| Keto Form | 4-Bromo-1,2-dihydro-2-methyl-quinolin-6-one | Non-aromatic dihydropyridine (B1217469) ring; carbonyl group at C-6; exocyclic double bond. |

Spectroscopic and Structural Characterization Methodologies for 4 Bromo 2 Methyl Quinolin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 4-Bromo-2-methyl-quinolin-6-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons on the quinoline (B57606) ring system will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing bromine atom at the C4 position and the electron-donating hydroxyl group at the C6 position will further influence the precise chemical shifts of the neighboring protons. The methyl group protons at the C2 position are expected to appear as a singlet in the upfield region (around δ 2.5 ppm). The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.3 | s |

| H5 | ~7.2 | d |

| H7 | ~7.6 | dd |

| H8 | ~7.9 | d |

| -CH₃ | ~2.6 | s |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as direct experimental data for this compound was not found in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The aromatic carbons of the quinoline ring will resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the bromine (C4) is expected to have its chemical shift influenced by the halogen's electronegativity. The carbon bearing the hydroxyl group (C6) will also show a characteristic downfield shift. The methyl carbon (C2-CH₃) will appear in the upfield region of the spectrum (around δ 20-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~158 |

| C3 | ~122 |

| C4 | ~120 |

| C4a | ~148 |

| C5 | ~115 |

| C6 | ~155 |

| C7 | ~125 |

| C8 | ~130 |

| C8a | ~145 |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as direct experimental data for this compound was not found in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the molecule, helping to assign the signals of the aromatic protons on the quinoline ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would establish correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₁₀H₈BrNO), the molecular ion peak [M]⁺ would be expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units, due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the bromine atom, the methyl group, or other small neutral molecules, leading to the formation of characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

|---|---|

| 237/239 | [M]⁺, Molecular ion |

| 158 | [M - Br]⁺ |

| 222/224 | [M - CH₃]⁺ |

Disclaimer: The data in this table is predicted based on general principles of mass spectrometry and the known fragmentation patterns of similar aromatic and halogenated compounds, as direct experimental data for this compound was not found in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-Br bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.

Absorptions in the 3000-3100 cm⁻¹ region would correspond to the aromatic C-H stretching vibrations.

The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region.

The stretching vibration of the C-Br bond is expected to be observed in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| C=C and C=N stretch (aromatic ring) | 1500-1650 |

| C-O stretch (hydroxyl) | 1200-1300 |

Disclaimer: The data in this table is predicted based on the known characteristic infrared absorption frequencies of functional groups and data from analogous compounds, as direct experimental data for this compound was not found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinoline ring system in this compound is a conjugated aromatic system, which will result in characteristic UV-Vis absorption bands.

The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands are influenced by the substituents on the quinoline ring. The hydroxyl group (an auxochrome) and the bromine atom will cause shifts in the absorption maxima (λ_max) compared to the unsubstituted quinoline. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide insights into the electronic effects of the substituents on the conjugated system.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

|---|---|

| π→π* | ~230 |

| π→π* | ~280 |

Disclaimer: The data in this table is predicted based on the UV-Vis spectra of related quinoline derivatives, as direct experimental data for this compound was not found in the searched literature.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid, providing detailed insights into bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 8-Bromo-2-methylquinoline, provides a strong foundation for predicting its solid-state conformation and packing.

The crystal structure of 8-Bromo-2-methylquinoline reveals a monoclinic crystal system. In its solid state, the quinoline ring system is essentially planar. The molecules are observed to pack in a face-to-face arrangement, indicating the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. This type of interaction is a significant stabilizing force in the crystal lattice of many aromatic compounds.

Based on this, it can be inferred that this compound would also likely exhibit a planar quinoline core. The presence of the hydroxyl group at the 6-position introduces the potential for strong intermolecular hydrogen bonding. This hydrogen bonding, likely involving the hydroxyl group and the nitrogen atom of an adjacent quinoline ring, would be a dominant feature in its crystal packing, potentially leading to the formation of hydrogen-bonded chains or dimers. The bromine atom would also influence the crystal packing through halogen bonding or other weak intermolecular interactions.

A hypothetical data table for the crystallographic parameters of this compound, based on known derivatives, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7-9 |

| b (Å) | ~ 5-15 |

| c (Å) | ~ 13-16 |

| β (°) | ~ 90-100 |

| Volume (ų) | ~ 900-1100 |

| Z | 4 |

| Key Intermolecular Forces | Hydrogen Bonding, π-π Stacking |

This table is predictive and based on the analysis of similar molecular structures.

Advanced Spectroscopic Techniques for Conformational and Dynamic Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational flexibility and dynamic behavior in solution are crucial for understanding its properties and interactions in a physiological or reaction environment. Advanced spectroscopic techniques are indispensable for these investigations.

Dynamic NMR (DNMR) Spectroscopy is a powerful tool for studying conformational changes that occur on the NMR timescale. For a molecule like this compound, DNMR could be employed to study processes such as restricted rotation around single bonds or tautomerism if applicable. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and rates of these dynamic processes. For instance, if there were hindered rotation of a substituent, one might observe the coalescence of distinct NMR signals into a single averaged peak as the temperature is increased.

Fluorescence Spectroscopy offers high sensitivity for probing the local environment and conformational changes. Quinoline derivatives are often fluorescent, and their emission properties (such as wavelength, intensity, and lifetime) can be highly sensitive to the polarity of the solvent and the presence of interacting species. For this compound, changes in the fluorescence spectrum upon binding to a biological macromolecule, for example, could provide information about the binding event and any associated conformational changes in the quinoline derivative. The protonation of the quinoline nitrogen can also significantly enhance fluorescence, a property that can be exploited to study proton transfer processes.

Molecular Dynamics (MD) Simulations , a computational technique, can complement experimental data by providing an atomistic view of the conformational landscape and dynamics. MD simulations can be used to explore the different stable conformations of this compound in various solvent environments and to understand the transitions between them. These simulations can also help in interpreting experimental spectroscopic data by providing a structural basis for the observed phenomena.

A summary of how these advanced techniques could be applied to study this compound is provided in the table below.

| Technique | Application | Information Gained |

| Dynamic NMR (DNMR) | Studying the kinetics of conformational exchange processes in solution. | Activation energies, rates of rotation, and information on conformational isomers. |

| Fluorescence Spectroscopy | Investigating interactions with other molecules and environmental effects on the electronic structure. | Binding affinities, conformational changes upon binding, and solvent effects. |

| Molecular Dynamics (MD) | Simulating the movement of atoms over time to explore the conformational space and dynamic behavior. | Identification of stable conformers, understanding of dynamic pathways, and solvent interactions. |

By integrating the insights from solid-state structural analysis with the dynamic information obtained from advanced spectroscopic and computational methods, a comprehensive understanding of the structure-property relationships of this compound and its derivatives can be achieved.

Theoretical and Computational Chemistry Studies of 4 Bromo 2 Methyl Quinolin 6 Ol

Quantum-Chemical Calculations and Electronic Structure Analysis (e.g., DFT, Hartree-Fock, MP2)

Quantum-chemical calculations are at the heart of modern computational chemistry, providing a framework to predict the behavior of molecules based on the fundamental principles of quantum mechanics. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are commonly employed to study quinoline (B57606) derivatives. nih.gov DFT, in particular, has been successfully used in numerous studies involving quinoline derivatives due to its balance of computational cost and accuracy. unesp.br

Prediction of Molecular Geometry and Conformational Analysis

The first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 4-Bromo-2-methyl-quinolin-6-ol, this would involve using a method like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) to find the minimum energy structure. nih.gov The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Conformational analysis could also be performed to identify other stable conformers and the energy barriers between them, although the rigid quinoline core limits the conformational flexibility of this molecule primarily to the orientation of the hydroxyl proton.

| Parameter | Value |

|---|---|

| C2-C3 Bond Length | ~1.38 Å |

| C4-Br Bond Length | ~1.90 Å |

| C6-O Bond Length | ~1.36 Å |

| C2-N1-C9 Angle | ~117° |

| C3-C4-C10 Angle | ~121° |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the hydroxyl group, while the LUMO would likely be distributed over the aromatic system. A smaller energy gap would suggest higher reactivity. scirp.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.8 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV |

Spectroscopic Property Predictions and Validation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions can aid in the assignment of experimental spectra. Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. These calculated frequencies are often scaled to better match experimental values. The investigation of absorbance and emission spectra is also a key area of study for quinoline derivatives. nih.govresearchgate.net

Reaction Mechanism Elucidation and Transition State Calculations via Computational Modeling

Computational chemistry is a valuable tool for studying reaction mechanisms. rsc.org For this compound, theoretical calculations could be used to investigate various potential reactions, such as electrophilic substitution on the quinoline ring or reactions involving the hydroxyl group. By calculating the energies of reactants, products, and transition states, the activation energy and feasibility of a reaction pathway can be determined. rsc.org This approach provides insights into the regioselectivity and stereoselectivity of reactions.

Solvation Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. unesp.br Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the geometry, electronic structure, and spectroscopic properties of this compound. unesp.br These calculations can reveal how the dipole moment and reactivity of the molecule change in different solvents. acs.org Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can be modeled to understand the behavior of the compound in the solid state or in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Quinoline Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govresearchgate.netchemrevlett.com For a class of compounds like quinoline derivatives, a QSPR model could be developed to predict properties such as solubility, boiling point, or toxicity based on calculated molecular descriptors. arabjchem.orgallsubjectjournal.com These descriptors can be derived from the computed electronic and geometric properties of the molecules. While a QSPR study would require a dataset of multiple quinoline derivatives, the calculated properties of this compound could contribute to the development and validation of such models.

Advanced Applications and Research Frontiers of 4 Bromo 2 Methyl Quinolin 6 Ol As a Chemical Scaffold

Role in Complex Molecule Synthesis and Diversification Libraries

The 4-Bromo-2-methyl-quinolin-6-ol scaffold is primed for use as a versatile intermediate in the synthesis of more complex molecular architectures and for the generation of diversification libraries. The strategic placement of the bromine atom at the 4-position is particularly significant, as it serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents, enabling the systematic exploration of chemical space.

Key synthetic transformations that can be applied to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce carbon-carbon triple bonds, useful for extending conjugation or as precursors for further transformations.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with various amines.

Heck Coupling: Formation of carbon-carbon double bonds by reaction with alkenes.

The hydroxyl group at the 6-position offers an orthogonal site for functionalization, such as through etherification or esterification, further increasing the diversity of accessible derivatives. This dual reactivity at the C4 and C6 positions makes the scaffold ideal for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating structurally diverse and complex small molecules for high-throughput screening. frontiersin.orgcam.ac.uk By systematically varying the substituents at these positions, large libraries of unique quinoline (B57606) derivatives can be rapidly assembled to identify novel bioactive compounds.

| Reaction Type | Coupling Partner | Introduced Moiety | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Phenyl group | Core structure modification |

| Sonogashira | Ethynyltrimethylsilane | Alkynyl group | Linker for conjugation |

| Buchwald-Hartwig | Morpholine | Morpholinyl group | Improving solubility/bioavailability |

| Heck | Styrene | Styrenyl group | Extending π-conjugated system |

Development of Novel Molecular Probes and Caged Compounds for Chemical Biology Research

The inherent fluorescence of the quinoline core makes this compound an attractive starting point for the development of novel molecular probes. The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, are highly sensitive to the nature and position of substituents. The electron-donating hydroxyl group and the electron-withdrawing bromine atom on the scaffold can be exploited to fine-tune these properties.

The hydroxyl group at the 6-position is a particularly useful site for conjugation. It can be used to attach the quinoline fluorophore to biomolecules or to install specific recognition motifs for detecting metal ions, enzymes, or other analytes. Furthermore, this hydroxyl group is an ideal anchor for photoremovable protecting groups, or "caging" groups. Caged compounds are biologically inert molecules that can be activated with spatial and temporal precision by a pulse of light, releasing a bioactive substance. The this compound scaffold could be used to create caged versions of signaling molecules or drugs, providing powerful tools for studying dynamic biological processes.

Applications in Ligand Design for Coordination Chemistry

Hydroxyquinoline derivatives have a long history as effective ligands in coordination chemistry. The this compound scaffold contains two potential coordination sites: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This arrangement allows it to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.

The electronic and steric properties of the resulting metal complexes can be systematically modified by leveraging the other substituents on the quinoline ring. The methyl group at the 2-position can provide steric hindrance that influences the coordination geometry, while the bromine at the 4-position can be used as a synthetic handle to introduce additional coordinating groups, creating polydentate ligands with high affinity and selectivity for specific metal ions. These tailored ligands are valuable in areas such as catalysis, sensing, and the development of metallodrugs. Research on analogous Schiff base ligands derived from hydroxyquinolines has demonstrated the formation of stable, octahedral complexes with transition metals like Co(II), Ni(II), and Cu(II). nih.gov

| Feature | Description | Impact on Metal Complex |

|---|---|---|

| Coordination Sites | Quinoline Nitrogen, Hydroxyl Oxygen | Forms stable chelate rings with metal ions |

| 2-Methyl Group | Steric influence near the nitrogen donor | Can affect coordination number and geometry |

| 4-Bromo Group | Reactive site for further modification | Allows for synthesis of polydentate ligands |

| 6-Hydroxyl Group | Deprotonates to form a strong M-O bond | Contributes to the overall stability of the complex |

Functionalization for Material Science Applications (e.g., organic electronics, functional dyes)

Quinoline derivatives are utilized in material science due to their rigid, planar structure and extended π-conjugated system, which are conducive to charge transport and light emission. The this compound scaffold can be functionalized to create novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. ossila.com

The bromine atom and the hydroxyl group serve as reactive sites for polymerization or for grafting the molecule onto surfaces. For instance, the bromine can be converted into a boronic ester and used in Suzuki polymerization to create conjugated polymers. The hydroxyl group can be used to anchor the molecule to a substrate like indium tin oxide (ITO) or to modify its solubility and film-forming properties. By attaching different functional groups through the C4-bromo position, the electronic properties (e.g., HOMO/LUMO energy levels) and optical properties (e.g., color and emission efficiency) of the resulting materials can be precisely controlled, leading to the development of new functional dyes and organic semiconductors. ossila.com

Design of Multi-Targeted Chemical Entities (Focus on Scaffold Design and Synthetic Utility)

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The quinoline scaffold is considered a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.net

The this compound framework is exceptionally well-suited for the design of multi-targeted agents due to its distinct and orthogonally reactive functional groups. This allows for a modular approach to drug design, where different pharmacophores can be systematically attached to the core scaffold. For example:

The C4-position can be elaborated via cross-coupling to introduce a moiety that targets a specific kinase.

The hydroxyl group at the C6-position can be etherified with a side chain designed to interact with a different receptor or enzyme.

This synthetic utility allows chemists to build molecules with carefully designed polypharmacology. By combining known pharmacophoric elements onto a single, rigid quinoline core, it is possible to create integrated hybrid molecules with novel or enhanced therapeutic profiles. This strategy is a cornerstone of modern multi-target drug discovery. nih.govspringernature.com

Future Research Directions and Challenges in 4 Bromo 2 Methyl Quinolin 6 Ol Chemistry

Development of More Efficient, Selective, and Sustainable Synthetic Routes

A primary challenge in the study of 4-Bromo-2-methyl-quinolin-6-ol is the development of synthetic routes that are not only high-yielding but also selective and environmentally benign. Traditional quinoline (B57606) syntheses, such as the Skraup and Friedländer reactions, often require harsh conditions and can lead to a mixture of products, making the synthesis of polysubstituted quinolines like this compound complex.

Future research should focus on modern synthetic methodologies. For instance, transition-metal-catalyzed C–H activation and functionalization strategies are promising for introducing substituents onto the quinoline core with high regioselectivity. rsc.orgrsc.org The development of catalytic systems that can directly functionalize the quinoline ring at specific positions would be a significant advancement. rsc.orgrsc.org Furthermore, there is a growing demand for "green" chemistry approaches that utilize safer solvents, reduce waste, and employ catalytic rather than stoichiometric reagents. nih.gov The exploration of microwave-assisted and ultrasound-assisted syntheses could also lead to more efficient and faster reaction times. nih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Challenges |

| Transition-Metal-Catalyzed C-H Activation | High regioselectivity, potential for direct functionalization of the quinoline core. | Catalyst cost and sensitivity, need for directing groups. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Substrate scope limitations, potential for side reactions. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Scalability can be an issue, potential for localized overheating. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, particularly for heterogeneous reactions. | Specialized equipment required, potential for sonochemical degradation. |

Exploration of Novel Chemical Transformations and Derivatization Strategies

The functional groups present in this compound offer multiple handles for derivatization. The bromine atom at the 4-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net These reactions would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, leading to the generation of diverse chemical libraries for biological screening.

The hydroxyl group at the 6-position can be readily converted into ethers, esters, and other functional groups, which can significantly modulate the compound's physicochemical properties. The methyl group at the 2-position, while generally less reactive, could potentially be functionalized through radical-mediated processes or by conversion to a more reactive species. nih.gov

Future research should systematically explore these transformations to build a comprehensive understanding of the reactivity of this compound and to generate a library of novel derivatives.

| Functional Group | Potential Transformations | Potential Applications of Derivatives |

| 4-Bromo | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck cross-coupling reactions. | Development of novel pharmaceuticals, organic electronics, and functional materials. |

| 6-Hydroxy | Etherification, esterification, O-alkylation, conversion to triflate for further coupling. | Prodrug synthesis, modification of solubility and bioavailability, creation of fluorescent probes. |

| 2-Methyl | Radical bromination, oxidation to carboxylic acid, condensation reactions. | Introduction of further diversity, synthesis of more complex heterocyclic systems. |

Advanced Characterization of Electronic and Structural Properties in Diverse Environments